Cas no 1353876-72-8 (Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1353876-72-8x500.png)
Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester
- Boc-NH-[TH-thiopyran]-AcCHO
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- インチ: 1S/C12H21NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15)
- InChIKey: QTLPDMHSWVLAMG-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1(CC=O)CCSCC1
Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-373119-2.5g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 2.5g |
$2268.0 | 2023-03-02 | ||
Enamine | EN300-373119-0.5g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 0.5g |
$1111.0 | 2023-03-02 | ||
Enamine | EN300-373119-1.0g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-373119-5.0g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 5.0g |
$3355.0 | 2023-03-02 | ||
Enamine | EN300-373119-10.0g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 10.0g |
$4974.0 | 2023-03-02 | ||
Enamine | EN300-373119-0.1g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 0.1g |
$1019.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030604-1g |
tert-Butyl (4-(2-oxoethyl)tetrahydro-2h-thiopyran-4-yl)carbamate |
1353876-72-8 | 95% | 1g |
¥5775.0 | 2023-04-10 | |
Enamine | EN300-373119-0.25g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 0.25g |
$1065.0 | 2023-03-02 | ||
Enamine | EN300-373119-0.05g |
tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |
1353876-72-8 | 0.05g |
$972.0 | 2023-03-02 |
Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester (CAS No. 1353876-72-8): A Comprehensive Overview
Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester, identified by its CAS number 1353876-72-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiopyran derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this molecule, particularly its tetrahydrothiopyran core and the presence of a carbamate functional group, make it a promising candidate for further exploration in drug discovery and development.
The synthesis of Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester involves a multi-step process that requires precise control over reaction conditions and reagent selection. The tetrahydrothiopyran ring is typically constructed through cyclization reactions involving appropriate precursors, while the carbamate group is introduced via nucleophilic substitution or other carbamate-forming reactions. The use of protecting groups is often necessary to ensure regioselectivity and prevent unwanted side reactions.
In recent years, there has been growing interest in thiopyran derivatives due to their potential as bioactive molecules. Studies have shown that these compounds can exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of the thiopyran ring is particularly noteworthy, as it can interact with biological targets in unique ways compared to other heterocyclic systems. This has led to extensive research efforts aimed at optimizing the synthesis and exploring the biological activity of various thiopyran derivatives.
Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester represents an interesting case study within this class of compounds. The presence of the 2-oxoethyl group in its structure introduces additional functional diversity, which can be exploited for modulating biological activity. For instance, this group can participate in hydrogen bonding interactions or serve as a pharmacophore that enhances binding affinity to specific target proteins. Furthermore, the tert-butyl ester moiety provides stability to the molecule while allowing for subsequent chemical modifications if needed.
The pharmaceutical industry has been increasingly focused on developing small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. Thiopyran derivatives have shown promise in this context due to their ability to modulate enzyme activity and receptor binding. For example, certain thiopyrans have been reported to inhibit kinases and phosphodiesterases, which are key players in signal transduction pathways associated with various diseases. The compound Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester could potentially be explored as a lead compound for developing novel therapeutics in this area.
The chemical properties of Carbamic acid, N-[tetrahydro-4-(2-oxoethyl)-2H-thiopyran-4-yl]-, 1,1-dimethylethyl ester make it a versatile building block for further chemical synthesis. Its reactivity allows for modifications at multiple sites within the molecule, enabling chemists to fine-tune its properties for specific applications. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is often required to improve potency, selectivity, and pharmacokinetic profiles.
In academic research circles,Carbamic acid,N-[tetrahydro -4 - (2 - oxoethyl) - 2H - thiopyran -4 - yl] -,1,1 - dimethylethyl esterhas been studied as part of broader efforts to understand the role of heterocyclic compounds in medicinal chemistry。The structural complexity of this molecule presents both challenges and opportunities for synthetic chemists,who are continually seeking new methods to construct such frameworks efficiently。Advances in synthetic methodologies have enabled more streamlined approaches to accessing these types of compounds,which has accelerated their exploration as potential drug candidates。
The biological evaluation of Carbamic acid,N-[tetrahydro -4 - (2 - oxoethyl) - 2H - thiopyran -4 - yl] -,1,1 - dimethylethyl esterhas revealed intriguing activities that warrant further investigation。Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain enzymes relevant to inflammatory diseases。Additionally,its interaction with biological targets suggests potential applications in other therapeutic areas,such as neurodegenerative disorders。These findings underscore the importance of exploring structurally diverse molecules like thiopyrans as they may uncover novel mechanisms of action。
The future directions for research on Carbamic acid,N-[tetrahydro -4 - (2 - oxoethyl) - 2H - thiopyran -4 - yl] -,1,1 - dimethylethyl esterare multifaceted。On one hand,continued optimization of its chemical structure could enhance its pharmacological properties through computational modeling and high-throughput screening techniques。On the other hand,in vitro and in vivo studies would be essential to validate its biological activity and assess its safety profile before considering clinical development。Collaborations between synthetic chemists and biologists are crucial for advancing such projects from laboratory-scale synthesis to potential therapeutic applications。
In conclusion،Carbamic acid,N-[tetrahydro -4 -(2 oxoethyl) 2H thiopyran 4 yl],11 dimethylethyl ester(CAS No.1353876728) is a structurally interesting compound with potential applications in pharmaceutical research。Its unique combination of functional groups makes it a valuable scaffold for developing new bioactive molecules。With ongoing advancements in synthetic chemistry and medicinal chemistry methodologies,this compound represents an exciting opportunity for further exploration into its biological activities and therapeutic potential。
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